molecular formula C20H17NO4 B2458164 ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate CAS No. 688757-29-1

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate

Cat. No.: B2458164
CAS No.: 688757-29-1
M. Wt: 335.359
InChI Key: UMWWBJCIPYLNCL-OUKQBFOZSA-N
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Description

Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and an amide linkage to a phenylprop-2-enoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate typically involves a multi-step process One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsFinally, the phenylprop-2-enoyl group is attached via an amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWWBJCIPYLNCL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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